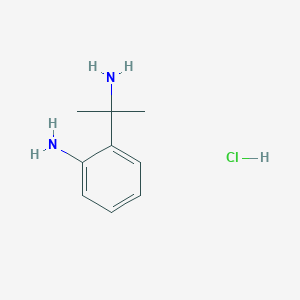

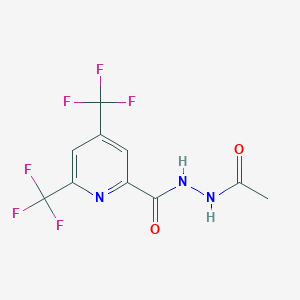

N'-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

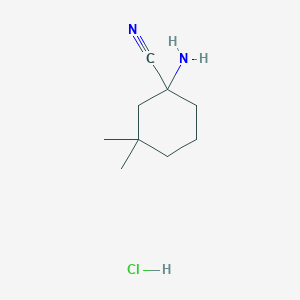

N-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide, also known as A-769662, is a small molecule activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic diseases such as diabetes, obesity, and cancer.

Applications De Recherche Scientifique

Agrochemicals and Pesticides

N’-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide has garnered attention in the development of agrochemicals and pesticides. Its unique structure and functional groups allow for targeted interactions with pests and pathogens. Researchers explore its potential as an active ingredient in novel insecticides, herbicides, and fungicides. By understanding its mode of action and toxicity profile, scientists aim to enhance crop protection and minimize environmental impact .

Medicinal Chemistry and Drug Discovery

In drug discovery, this compound serves as a valuable scaffold for designing new pharmaceutical agents. Researchers modify its structure to create derivatives with improved bioactivity, solubility, and selectivity. The trifluoromethyl groups enhance lipophilicity, potentially aiding drug permeability across cell membranes. Scientists investigate its potential as an antiviral, antibacterial, or antitumor agent. Computational studies and in vitro assays guide the optimization process .

Materials Science and Organic Electronics

N’-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide contributes to materials science, particularly in organic electronics. Its electron-rich pyridine core and trifluoromethyl substituents make it suitable for constructing organic semiconductors. Researchers synthesize conjugated polymers based on this scaffold for applications in organic photovoltaics (solar cells), organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs). The compound’s electronic properties play a crucial role in device performance .

Coordination Chemistry and Metal Complexes

The carbohydrazide moiety in this compound acts as a versatile ligand in coordination chemistry. Researchers explore its ability to form stable complexes with transition metals. These metal-carbohydrazide complexes find applications in catalysis, sensing, and molecular recognition. By tuning the ligand’s substituents, scientists can tailor the reactivity and selectivity of these complexes for specific reactions .

Fluorine Chemistry and Synthetic Methodology

The trifluoromethyl groups in N’-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide contribute to fluorine chemistry. Researchers use it as a precursor for introducing trifluoromethyl groups into other molecules. The compound participates in cross-coupling reactions, nucleophilic trifluoromethylation, and fluorination processes. Its synthetic versatility aids in accessing diverse fluorinated compounds for various applications .

Photophysical Studies and Luminescent Materials

Scientists investigate the photophysical properties of this compound. Its absorption and emission spectra provide insights into its electronic transitions. Researchers explore its luminescent behavior, potentially leading to the development of fluorescent probes, sensors, or imaging agents. By incorporating this scaffold into luminescent materials, they aim to enhance their performance in optoelectronic devices and biological imaging .

Propriétés

IUPAC Name |

N'-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6N3O2/c1-4(20)18-19-8(21)6-2-5(9(11,12)13)3-7(17-6)10(14,15)16/h2-3H,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHLXSFJGSASKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)

![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)

![1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone](/img/structure/B2381016.png)

![2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2381018.png)